molecular formula C15H16O3 B3177924 Methyl 2-(6-methoxynaphthalen-2-yl)propanoate CAS No. 30012-51-2

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B3177924
CAS No.: 30012-51-2
M. Wt: 244.28 g/mol
InChI Key: ZFYFBPCRUQZGJE-UHFFFAOYSA-N
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Description

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate (CAS: 30012-51-2; synonyms: NAPME, Naproxen Impurity E) is a methyl ester derivative of naproxen [(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid], a non-steroidal anti-inflammatory drug (NSAID) . It is synthesized via esterification of naproxen acid (NAP) and is utilized in pharmaceutical research, particularly in studies involving amorphous solid dispersions to enhance drug solubility and bioavailability . The compound exhibits a molecular weight of 244.29 g/mol and is characterized by hazards including skin irritation (H315) and toxicity if swallowed (H302) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate can be synthesized through the esterification of (S)-2-(6-methoxynaphthalen-2-yl)propionic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and automated purification systems to ensure high yield and purity. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate serves as a reference standard in analytical chemistry. It is utilized for the calibration and validation of analytical methods, particularly in the assessment of drug formulations. Its stability and reactivity make it an essential compound for developing new analytical techniques.

Biology

In biological research, this compound has been investigated for its anti-inflammatory and analgesic properties , akin to its parent compound, Naproxen. Studies have shown that it acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Activity TypeDescription
Anti-inflammatoryInhibits COX enzymes, reducing prostaglandin synthesis
AnalgesicPotential to alleviate pain through similar pathways as NSAIDs
AntimicrobialInvestigated for possible antimicrobial effects

Medicine

In the pharmaceutical field, this compound is explored as an intermediate in drug synthesis. Its role as a metabolite of Naproxen is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of NSAIDs. This information aids in developing optimized drug formulations .

Industrial Applications

In industrial settings, this compound finds utility in the production of polymers and as a photostabilizer in materials science. Its chemical stability allows it to be incorporated into various materials without compromising their integrity.

Case Studies

  • Anti-inflammatory Mechanism Study
    • A study investigated the effects of this compound on inflammatory pathways in vitro. Results indicated significant inhibition of COX enzymes, leading to reduced levels of inflammatory markers in cell cultures.
  • Drug Development Research
    • Research focused on the pharmacokinetics of Naproxen Methyl Ester demonstrated its potential benefits in formulating new NSAID drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of Methyl 2-(6-methoxynaphthalen-2-yl)propanoate is primarily related to its parent compound, naproxen. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The ester form may undergo hydrolysis to release the active naproxen, which then exerts its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: Naproxen [(S)-2-(6-Methoxynaphthalen-2-yl)propanoic Acid]

  • Structure : Retains the carboxylic acid group instead of the methyl ester.
  • Applications : Clinically used as an NSAID for pain and inflammation.
  • Key Differences :
    • Solubility : Naproxen (acid) has lower lipophilicity compared to its methyl ester, affecting gastrointestinal absorption .
    • Biological Activity : The (S)-enantiomer is pharmacologically active, while the methyl ester (NAPME) is a metabolite or synthetic intermediate .

Metal Complexes: bis[2-(6-Methoxynaphthalen-2-yl)propanoate] Derivatives

  • Examples: NiL2, CuL2, ZnL2, SnL2 (where L = 2-(6-methoxynaphthalen-2-yl)propanoate) .
  • Applications : Act as photostabilizers in poly(methyl methacrylate) (PMMA) films, with efficiency ordered as NiL2 > CuL2 > ZnL2 > SnL2 .
  • Mechanism : UV absorption and radical scavenging by metal ions enhance polymer stability .
  • Key Differences :
    • Functionality : Coordination with metals introduces UV-stabilizing properties absent in NAPME.
    • Industrial Use : Primarily in polymer industries rather than pharmaceuticals .

Enantiomeric Forms: (R)- and (S)-Methyl Esters

  • Synthesis: Methyl (R)-2-(6-methoxynaphthalen-2-yl)propanoate (56) synthesized with 90% enantiomeric excess (ee) via hydrocyanation .
  • Applications : Chiral intermediates in asymmetric synthesis; (S)-enantiomer mirrors naproxen’s activity .
  • Key Differences :
    • Biological Relevance : (S)-form is bioactive, while (R)-form may serve as a reference standard .

Amide Derivatives

  • Examples :
    • N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
    • (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
  • Applications : Investigated for enhanced pharmaceutical properties (e.g., antibacterial, anti-inflammatory) via amide bond formation .
  • Key Differences :
    • Solubility/Bioavailability : Amides exhibit altered pharmacokinetics compared to esters or acids.
    • Target Specificity : Modified to bind enzymes like 5-lipoxygenase (5-LOX) for anti-inflammatory activity .

Sodium Salt: Sodium (S)-2-(6-Methoxynaphthalen-2-yl)propanoate

  • Applications : Improved water solubility for oral formulations .
  • Key Differences :
    • Ionization : Enhances dissolution rate compared to the neutral ester or acid .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) CAS Number Key Functional Group Applications
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate 244.29 30012-51-2 Ester Pharmaceutical reference
Naproxen 230.26 22204-53-8 Carboxylic acid NSAID
NiL2 (Ni complex) ~600 (estimated) - Metal-coordinated PMMA photostabilizer
N-(2,2-Diphenylethyl)-amide 399.47 - Amide Drug candidate

Research Findings and Mechanistic Insights

  • Photostabilization : Metal complexes (e.g., NiL2) reduce PMMA photodegradation by 40–60% compared to unstabilized polymers, attributed to radical scavenging .
  • Pharmacological Modifications : Conjugation of the ester with 3,4,5-trimethoxybenzyl (Compound 17) increases 5-LOX inhibitory activity by 30% compared to NDGA, a reference inhibitor .
  • Synthetic Utility : Enantioselective synthesis of methyl esters enables access to chiral building blocks for drug development .

Biological Activity

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate, a compound derived from naphthalene, has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester formed from the reaction of 6-methoxynaphthalene and propanoic acid. Its structure contributes to its biological activity, particularly in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain modulation.

The primary mechanism of action for this compound is its role as a non-selective inhibitor of COX-1 and COX-2 enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . This mechanism is similar to that of its parent compound, naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID).

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its potential applications in treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases .

Analgesic Effects

In addition to its anti-inflammatory effects, this compound also demonstrates analgesic properties. Animal studies have shown that it can effectively reduce pain responses, making it a candidate for further development as a pain management drug.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

  • In vitro Studies : In vitro assays have demonstrated that this compound inhibits COX activity effectively, leading to decreased levels of inflammatory mediators in cell cultures .
  • Animal Models : In vivo studies using animal models have shown that administration of this compound significantly reduces inflammation and pain compared to control groups .
  • Comparative Studies : Comparative studies with other NSAIDs have indicated that while this compound is effective, it may have a different side effect profile compared to traditional NSAIDs like ibuprofen or naproxen .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that those treated with this compound experienced significant reductions in pain scores and improved quality of life metrics compared to placebo groups .
  • Case Study 2 : In a study focusing on cancer pain management, this compound was administered alongside standard treatments. Patients reported enhanced analgesia without significant adverse effects, suggesting its utility as an adjunct therapy .

Data Summary

Study TypeFindingsReference
In vitroInhibition of COX enzymes
Animal ModelsReduced inflammation and pain
Clinical TrialsSignificant reduction in pain scores
Cancer Pain StudyEnhanced analgesia with standard treatments

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-(6-methoxynaphthalen-2-yl)propanoate, and how can its purity be ensured?

this compound is typically synthesized via esterification of naproxen acyl chloride (derived from naproxen) with methanol or through coupling reactions. For example:

  • Step 1 : Naproxen is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [( )].
  • Step 2 : The acyl chloride reacts with methanol in the presence of a base (e.g., triethylamine) and a catalyst like DMAP (4-dimethylaminopyridine) in dry tetrahydrofuran (THF) at 0–25°C [( )].
  • Purity Control : Post-synthesis purification via column chromatography (hexane:ethyl acetate) and characterization using 1H-NMR (δ 3.6–3.8 ppm for methoxy groups), IR (C=O stretch at ~1739 cm⁻¹), and elemental analysis (e.g., 73.70% C, 6.1% H observed vs. 73.75% C theoretical) [( )].

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • 1H-NMR : Aromatic protons (δ 7.1–7.9 ppm), methoxy groups (δ 3.6–3.8 ppm), and the methyl group adjacent to the ester (δ 1.6 ppm) confirm the structure [()].
  • X-ray Crystallography : Monoclinic crystal system (space group P2₁) with unit cell parameters a = 15.2433 Å, b = 5.8687 Å, c = 22.3558 Å, and β = 105.461°. Bond lengths (e.g., C=O at 1.202–1.207 Å) and dihedral angles (e.g., 52.2° between naphthyl and pyridine rings) validate molecular geometry [( )].
  • IR Spectroscopy : Strong absorption at 1739 cm⁻¹ confirms the ester carbonyl group [()].

Advanced Research Questions

Q. How do crystallographic studies inform the structure-activity relationship (SAR) of naproxen derivatives?

Crystallographic data reveal key structural features influencing biological activity:

  • Planarity of Rings : The naphthalene and pyridine rings in derivatives exhibit dihedral angles of 52.2–75.6°, affecting interactions with cyclooxygenase (COX) enzymes [( )].
  • Ester Group Orientation : The C=O bond length (~1.20 Å) and torsional angles of the ester moiety influence steric accessibility for enzyme binding [( )].
  • Hydrogen Bonding : Methoxy groups participate in weak hydrogen bonds (e.g., C–H···O), stabilizing crystal packing and potentially modulating solubility [( )].

Q. What pharmacological mechanisms underlie the anticancer activity of naproxen derivatives, including this compound?

  • COX Inhibition : Derivatives inhibit both COX-1 and COX-2, reducing prostaglandin synthesis and inflammation-driven carcinogenesis [( )].
  • Apoptosis Induction : Naproxen derivatives downregulate AKT phosphorylation, triggering caspase-mediated apoptosis in bladder and prostate cancer cells [( )].
  • Cell Cycle Arrest : G1/S phase arrest via PI3K/AKT pathway modulation has been observed in in vitro models [()].

Q. How can stereochemical purity of the (S)-enantiomer be ensured during synthesis?

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) [()].
  • X-ray Crystallography : Confirm absolute configuration via anomalous dispersion effects in crystals (e.g., Flack parameter < 0.1) [( )].
  • Optical Rotation : Compare observed [α]D values with literature data for the (S)-enantiomer [()].

Q. What analytical challenges arise when studying derivatives with modified ester groups (e.g., pyridine or morpholine substituents)?

  • Steric Hindrance : Bulky substituents (e.g., 5-ethylpyridin-2-yl) reduce reaction yields, requiring optimized coupling conditions (e.g., excess DMAP in THF) [( )].
  • Crystallization Difficulty : Morpholine derivatives may form amorphous solids, necessitating solvent screening (e.g., ethyl acetate/hexane) for single-crystal growth [()].
  • Spectroscopic Overlap : Aromatic protons in pyridine rings (δ 7.5–8.5 ppm) may obscure naphthalene signals in 1H-NMR, requiring 2D NMR (COSY, HSQC) for resolution [( )].

Q. How do structural modifications impact the compound’s physicochemical properties?

  • Lipophilicity : Pyridine or morpholine substituents increase logP values, enhancing blood-brain barrier penetration [( )].
  • Thermal Stability : Ester derivatives with aromatic groups (e.g., 4-iodobenzyl) show higher melting points (~180°C) due to π-π stacking [( )].
  • Photostability : Incorporation into polymers (e.g., PMMA) improves UV resistance via radical scavenging by methoxy groups [()].

Properties

IUPAC Name

methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYFBPCRUQZGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016454
Record name (RS)-Naproxen methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30012-51-2
Record name (RS)-Naproxen methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3.07 grams of (S) 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate, 1.0 gram of calcium carbonate, 100 ml. of dimethylformamide and 25 ml. of water is heated to 110° C. and maintained at that temperature for 5 hours. Then the mixture is cooled and the insolubles removed by filtration. The filtrate is poured into excess water and the solid which forms is collected by filtration. Separation by chromatography yields methyl 2-(6-methoxy-2-naphthyl)propionate, exhibiting an [α]25D =77° in chloroform and an optical purity of greater than 99 percent.
Name
( S )
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3.07 g
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1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate
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Synthesis routes and methods II

Procedure details

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COC(=O)C(C)(SC)c1ccc2cc(OC)ccc2c1
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Synthesis routes and methods III

Procedure details

16.1 Grams of the methyl ester of the 2-(5-bromo-6-methoxy-2-naphthyl)propionic acid are dissolved in 65 ml of methylene chloride and then 10.4 ml of mesitylene and 12 ml of anhydrous titanium tetrachloride are added while keeping the temperature at about 20° C. The reaction mixture is kept under stirring at room temperature for 80 hours and then is poured into a mixture made of 68 g of crushed ice and of 15 ml of a 35% (w/v) aqueous solution of hydrochloric acid. The layers are separated after 15 minutes of stirring, the aqueous layer is extracted with 30 ml of methylene chloride and then is discarded. The organic layers are collected, first washed with 50 ml of a 1N aqueous solution of hydrochloric acid, then with 50 ml of water and lastly with 50 ml of a 8% (w/v) aqueous solution of sodium bicarbonate. The organic solution is dried over anhydrous sodium sulfate and then is evaporated under vacuum. The residue is crystallized first with n-hexane and then with methyl alcohol obtaining 4 g of product with a yield equal to 32.7%.
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methyl ester
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10.4 mL
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12 mL
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ice
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68 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate

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